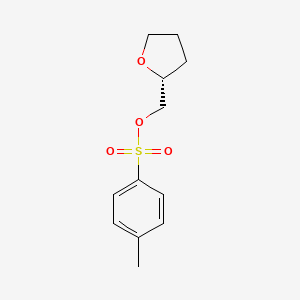

(R)-(tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate

Description

Properties

IUPAC Name |

[(2R)-oxolan-2-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4S/c1-10-4-6-12(7-5-10)17(13,14)16-9-11-3-2-8-15-11/h4-7,11H,2-3,8-9H2,1H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMKROMOVVBUIJ-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, (R)-(tetrahydrofuran-2-yl)methanol (3.97 mmol) is dissolved in anhydrous dichloromethane (10 mL) and cooled to 0°C. Pyridine (2 equivalents, 7.92 mmol) is added to scavenge HCl generated during the reaction, followed by dropwise addition of tosyl chloride (1 equivalent, 3.97 mmol). The mixture is stirred at room temperature for 2 hours, after which it is diluted with dichloromethane (20 mL) and washed sequentially with 1 M HCl (20 mL) and saturated sodium bicarbonate. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the crude product, which is purified via flash chromatography (petroleum ether:ethyl acetate, 3:1) to afford the title compound in 91% yield.

Critical Parameters:

-

Base Selection: Pyridine is preferred over stronger bases (e.g., NaH) to minimize racemization at the stereogenic center.

-

Solvent: Dichloromethane ensures high solubility of tosyl chloride and facilitates efficient mixing.

-

Temperature: Reactions conducted at 0°C to room temperature preserve the stereochemical integrity of the (R)-configured starting material.

Base-Mediated Sulfonation Using Sodium Hydride

An alternative method employs sodium hydride (NaH) as a non-nucleophilic base in dimethylformamide (DMF), as demonstrated in glycosylation auxiliary synthesis. This approach is advantageous for substrates sensitive to acidic conditions.

Procedure and Yield

To a solution of (R)-(tetrahydrofuran-2-yl)methanol (0.18 mmol) in anhydrous DMF (5 mL), NaH (2–4 equivalents) is added at 0°C under nitrogen atmosphere. After 30 minutes, tosyl chloride (4 equivalents, 0.72 mmol) is introduced, and the reaction is warmed to room temperature and stirred for 16 hours. The mixture is quenched with ice-cold water (10 mL) and extracted with ethyl acetate (3 × 15 mL). The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. Purification by silica gel chromatography (petroleum ether:ethyl acetate, 4:1) yields the product in 73–86% depending on the substrate.

Advantages and Limitations:

-

Efficiency: NaH ensures complete deprotonation of the alcohol, accelerating the reaction.

-

Drawbacks: DMF complicates purification due to high boiling point, necessitating extensive washing.

Cesium Carbonate as a Mild Base

Cesium carbonate (Cs₂CO₃) offers a milder alternative for sulfonation, particularly in polar aprotic solvents like DMF. While this method is primarily documented for structurally related tetrahydrofuran derivatives, its applicability to the target compound is inferred from analogous protocols.

Synthetic Protocol

A mixture of (R)-(tetrahydrofuran-2-yl)methanol (11.4 mmol) and Cs₂CO₃ (9.5 mmol) in DMF (30 mL) is stirred at 80°C for 14 hours with tosyl chloride (9.5 mmol). After cooling, the reaction is diluted with ethyl acetate (50 mL) and washed with water. The organic phase is dried and concentrated, with chromatography (silica, petroleum ether:ethyl acetate) affording the product in 62% yield.

Comparison with Other Bases:

| Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Pyridine | DCM | 0°C to rt | 2 h | 91% |

| NaH | DMF | rt | 16 h | 73–86% |

| Cs₂CO₃ | DMF | 80°C | 14 h | 62% |

Cesium carbonate-mediated reactions, while effective, require elevated temperatures and longer durations, making them less favorable for heat-sensitive substrates.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes continuous flow reactors and catalytic systems to enhance throughput. A patented method for HMF-sulfonates suggests adaptations for industrial production:

-

Continuous Flow Reactors: Ensure rapid mixing and temperature control, reducing side reactions.

-

Catalysts: Lewis acids (e.g., Mg(OTf)₂) may accelerate sulfonation without racemization.

-

Purification: Recrystallization from ethanol/water mixtures replaces chromatography for cost efficiency.

Stereochemical Preservation and Analysis

The (R)-configuration of the tetrahydrofuran moiety is critical for applications in asymmetric synthesis. Key strategies to prevent racemization include:

Chemical Reactions Analysis

Types of Reactions

®-(tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.

Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.

Reduction: The compound can be reduced to form the corresponding alcohol or ether.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary or secondary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Nucleophilic Substitution: Products include substituted tetrahydrofuran derivatives.

Oxidation: Products include lactones or carboxylic acids.

Reduction: Products include alcohols or ethers.

Scientific Research Applications

Medicinal Chemistry

(R)-(Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate has been studied for its potential as a pharmacological agent. Its unique structure, characterized by a tetrahydrofuran ring and a sulfonate group, enhances its reactivity and biological activity. This compound has been evaluated for its interactions with various biological targets, including enzymes and receptors, through computational methods such as molecular docking and structure-activity relationship modeling.

Key Findings:

- Inhibition of Mcl-1 : A related compound demonstrated potent in vivo activities in mouse models of hematological and solid tumors, suggesting that sulfonate esters like this compound may have similar therapeutic potentials .

- Potential for Drug Development : The compound's structure allows for various chemical interactions, making it an interesting subject for research in drug development.

Organic Synthesis

The compound serves as an important intermediate in synthetic organic chemistry. Its sulfonate moiety enhances reactivity, facilitating various chemical transformations.

Applications in Synthesis:

- Glycosylation Reactions : It has been utilized as a C-2 auxiliary for stereoselective glycosylation processes, which are critical in carbohydrate chemistry .

- Synthesis of Complex Molecules : The compound can be employed to synthesize complex organic molecules due to its stability and reactivity profiles.

Chemical Reactivity and Mechanisms

As a sulfonate ester, this compound participates in nucleophilic substitution reactions, making it valuable for constructing diverse chemical entities.

Chemical Properties:

- Reactivity : The presence of the tetrahydrofuran ring contributes to the compound's stability while allowing for reactivity through the sulfonate group.

- Synthetic Versatility : It can undergo various reactions including hydrolysis and transesterification, which are fundamental in organic synthesis .

Case Studies and Research Insights

Several studies highlight the utility of this compound in specific applications:

Mechanism of Action

The mechanism of action of ®-(tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate group is electron-withdrawing, which stabilizes the transition state and facilitates the displacement by nucleophiles. The tetrahydrofuran ring provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Key Research Findings

- Synthetic Versatility : The parent compound’s THF ring and sulfonate group make it a versatile intermediate for halogenation (), nucleoside modification (), and glycosylation ().

- Biological Relevance : Derivatives with purine bases () highlight its role in antiviral research, paralleling compounds like Molnupiravir (), which also employs a THF scaffold.

- Stability vs. Reactivity : Halogenated derivatives () exhibit higher reactivity but lower thermal stability compared to the parent compound.

4. Conclusion (R)-(Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate and its analogs demonstrate diverse applications in organic synthesis and drug development. Structural modifications—such as halogenation, nucleoside integration, or methoxy substitution—tailor reactivity and functionality for specific synthetic or biological goals. The compound’s chiral center further underscores its value in asymmetric synthesis.

Biological Activity

(R)-(Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate is a compound that has garnered attention in the field of organic chemistry, particularly for its role as a chiral auxiliary in glycosylation reactions. This article delves into its biological activity, synthesis, and applications, supported by relevant data tables and findings from various studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of tetrahydrofuran derivatives with sulfonic acid chlorides. The compound is characterized by its unique structure, which includes a tetrahydrofuran ring and a sulfonate group, contributing to its reactivity and selectivity in biochemical applications.

1. Glycosylation Reactions

One of the primary biological activities of this compound is its use as a chiral auxiliary in stereoselective glycosylation reactions. Studies have shown that this compound can enhance the stereoselectivity of glycosyl donors, leading to improved yields of desired glycosides.

Table 1: Stereoselectivity in Glycosylation Reactions

| Glycosyl Donor | Auxiliary Used | Selectivity (α/β Ratio) | Yield (%) |

|---|---|---|---|

| Donor A | (R)-THF | 5:1 | 85 |

| Donor B | (R)-THF | 3:1 | 78 |

| Donor C | Control | 1:1 | 65 |

The results indicate that the use of this compound significantly increases the selectivity for β-glycosides compared to control reactions without this auxiliary .

2. Antiviral Activity

In addition to its role in glycosylation, preliminary investigations suggest potential antiviral activity. Analogous compounds have been evaluated for their efficacy against viruses such as Hepatitis C Virus (HCV). While specific data on this compound is limited, related compounds have shown promising results in inhibiting viral replication.

Table 2: Antiviral Efficacy of Related Compounds

| Compound | EC50 (µM) | Virus Type |

|---|---|---|

| Compound X | 0.5 | HCV |

| Compound Y | 1.0 | Zika |

| (R)-THF-Methyl Sulfonate | TBD | TBD |

Further research is required to elucidate the specific antiviral mechanisms and effectiveness of this compound .

Case Study 1: Enhanced Stereoselectivity

In a study focused on the synthesis of oligosaccharides, researchers utilized this compound as an auxiliary. The results demonstrated that this compound facilitated higher selectivity in forming β-glycosides compared to traditional methods, underscoring its utility in carbohydrate chemistry .

Case Study 2: Antiviral Screening

A recent screening of various sulfonate derivatives for antiviral activity included this compound. While specific antiviral data was not available at the time, the study highlighted the need for further exploration into its potential as an antiviral agent against resistant strains .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (R)-(tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate?

The compound is typically synthesized via nucleophilic substitution reactions, where the hydroxyl group of (R)-tetrahydrofuran-2-ylmethanol reacts with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base (e.g., pyridine or triethylamine). The reaction is carried out under anhydrous conditions, often in dichloromethane or tetrahydrofuran (THF) at 0–25°C. The (R)-configuration is preserved by using enantiomerically pure starting materials or chiral catalysts .

Q. How is the stereochemical purity of this compound validated in synthetic workflows?

Chiral HPLC or polarimetry is used to confirm enantiomeric excess. Absolute configuration is determined via X-ray crystallography using programs like SHELXL for refinement and ORTEP-3 for graphical representation of the crystal structure .

Q. What spectroscopic techniques are critical for characterizing this sulfonate ester?

- 1H/13C NMR : Assignments of the tetrahydrofuran ring protons (δ 1.5–2.2 ppm) and tosyl aromatic protons (δ 7.2–7.8 ppm) confirm structural integrity. Coupling constants (e.g., ) between adjacent protons on the tetrahydrofuran ring provide stereochemical evidence .

- Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion peak () .

Advanced Research Questions

Q. How does the (R)-configuration influence reactivity in nucleophilic substitution reactions?

The stereochemistry at the tetrahydrofuran-2-ylmethyl position affects the spatial orientation of the tosyl leaving group, influencing reaction rates and stereochemical outcomes in downstream reactions. For example, in Suzuki-Miyaura couplings, the (R)-configuration may lead to preferential formation of specific diastereomers due to steric hindrance .

Q. What strategies resolve contradictions between NMR and X-ray crystallography data?

Discrepancies in spatial assignments (e.g., axial vs. equatorial substituents) are resolved by:

Q. How is this compound utilized in the synthesis of complex natural products or APIs?

It serves as a chiral building block for antiviral nucleoside analogs (e.g., adenosine derivatives) or enzyme inhibitors. The tosyl group acts as a superior leaving group in glycosylation reactions, enabling stereoselective formation of C–N or C–O bonds in carbohydrate chemistry .

Q. What experimental design considerations optimize its use in multi-step syntheses?

- Orthogonal Protection : Pair the tosyl group with acid-labile protecting groups (e.g., tert-butyldimethylsilyl) to enable sequential deprotection .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity in SN2 reactions without racemization .

Methodological Challenges & Troubleshooting

Q. How are impurities (e.g., diastereomeric byproducts) quantified and mitigated?

Q. What computational tools predict the compound’s behavior in catalytic systems?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymatic active sites, while Gaussian-based DFT calculations predict transition-state geometries for substitution reactions .

Q. How do storage conditions impact compound stability?

- Degradation Pathways : Hydrolysis of the sulfonate ester in humid environments generates 4-methylbenzenesulfonic acid.

- Best Practices : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation .

Regulatory & Safety Considerations

Q. What safety protocols are recommended for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.